3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate
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Overview
Description
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromenone core, substituted with a 3,4-dimethoxyphenyl group, a methyl group, and a 4-fluorobenzenesulfonate ester. The unique structural features of this compound make it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.
Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate ester group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the chromenone core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the sulfonate ester.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzoate
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-chlorobenzenesulfonate
- 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-methylbenzenesulfonate
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 4-fluorobenzenesulfonate is unique due to the presence of the 4-fluorobenzenesulfonate ester group, which can impart distinct chemical and biological properties. This fluorinated group may enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FO7S/c1-14-19-13-17(32-33(27,28)18-8-5-16(25)6-9-18)7-11-20(19)31-24(26)23(14)15-4-10-21(29-2)22(12-15)30-3/h4-13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOMMKINJCRGJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FO7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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